molecular formula C18H16N6S3 B2437513 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 575468-55-2

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2437513
CAS RN: 575468-55-2
M. Wt: 412.55
InChI Key: IDVYRNFRUFPEHL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple heterocyclic rings, including a thiadiazole and a pyrimidine . It also contains a phenylamino group and a thioether linkage .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . A common approach is the condensation of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by multiple ring structures, including a thiadiazole and a pyrimidine . The presence of a phenylamino group and a thioether linkage adds to the complexity of the structure .


Chemical Reactions Analysis

The compound’s reactivity can be influenced by the presence of the thiadiazole and pyrimidine rings, as well as the phenylamino and thioether groups . The compound can undergo various chemical reactions, including nucleophilic addition and cyclization .


Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 198-199°C . Its IR (KBr) νmax is 3350.07, 2932.93, 1629.25, 1521.53 cm^-1 . The 1H NMR (DMSO-d6, 400 MHz) δ is 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm .

Scientific Research Applications

Synthesis and Biological Activity

Research has emphasized the synthesis of novel derivatives and their evaluation for biological activities. For instance, compounds with the thiadiazolothienopyrimidine framework have been synthesized and tested for antioxidant activities. Such compounds have shown significant radical scavenging abilities, which is attributed to the presence of electron-donating and electron-withdrawing groups enhancing their activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial and Antifungal Applications

Another area of research interest is the antimicrobial and antifungal capabilities of these compounds. Studies have synthesized new derivatives and assessed their effectiveness against various bacterial and fungal strains. The antifungal effect of dimethylpyrimidin-derivatives on fungi like Aspergillus terreus and Aspergillus niger demonstrated the potential of these compounds as antifungal agents, highlighting the importance of structural modifications in enhancing biological activity (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anticancer Activity

Further research into the anticancer activities of related compounds has been conducted, with some derivatives exhibiting promising results against cancer cell lines. The design and synthesis of novel thiadiazolopyrimidines and their evaluation for anticancer activity is an ongoing area of investigation, indicating the potential utility of these compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Synthesis and Chemical Properties

The exploration of synthetic routes and chemical properties of thieno[2,3-d]pyrimidin derivatives also constitutes a significant area of research. Efficient synthesis methods and the investigation of their chemical reactivity, as well as the formation of novel heterocyclic systems, have been reported. These studies contribute to the understanding of the chemical behavior of these compounds and their potential utility in various applications (Wang, Wang, Xing, & Qian, 2017).

properties

IUPAC Name

10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVYRNFRUFPEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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